Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Overview
Description
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate is a fluorinated quinolone compound known for its significant antimicrobial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate generally involves multiple steps:
Formation of the Quinolone Core: : The initial step usually involves the formation of the quinolone core through a cyclization reaction.
Introduction of Fluorine Atoms: : Fluorine atoms are introduced at the 6th and 8th positions via electrophilic fluorination reactions.
Substitution with Cyclopropyl and Piperazinyl Groups: : Substituents, such as the cyclopropyl group at the 1st position and the 3-methylpiperazin-1-yl group at the 7th position, are introduced via nucleophilic substitution or amination reactions.
Esterification: : Finally, the esterification process yields the ethyl carboxylate derivative.
Industrial Production Methods: Industrial production often follows optimized routes to maximize yield and purity. This typically involves:
Utilizing high-pressure and high-temperature reactors.
Employing continuous flow synthesis to improve reaction rates and scalability.
Implementing rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate undergoes several key reactions:
Oxidation: : It can be oxidized under specific conditions to form various oxidative products.
Reduction: : Reduction reactions can modify its functional groups, often facilitated by catalysts like palladium.
Substitution: : Electrophilic and nucleophilic substitution reactions allow modification at various positions on the quinolone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: : Reagents like halogenating agents and alkylating agents are involved.
Major Products Formed
Major products from these reactions often include different functional derivatives of the original quinolone, which may possess varying biological activities and properties.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a building block for creating novel quinolone derivatives.
Medicinal Chemistry: : Explored for its potential in designing new antimicrobial agents.
Biology
Microbiology: : Studied for its efficacy against various bacterial strains.
Biochemistry: : Investigated for its interaction with bacterial enzymes and DNA.
Medicine
Antibiotics: : Potential candidate for developing new antibiotics targeting resistant bacterial strains.
Cancer Research: : Explored for its potential cytotoxic effects on certain cancer cells.
Industry
Pharmaceutical Manufacturing: : Used in the synthesis of advanced pharmaceuticals.
Biotechnology: : Employed in the development of diagnostic tools and assays.
Mechanism of Action
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair, and their inhibition results in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: : Another fluoroquinolone with similar antibacterial activity.
Levofloxacin: : A broad-spectrum antibiotic with a similar quinolone core.
Moxifloxacin: : Known for its enhanced activity against certain resistant bacterial strains.
Uniqueness
Structural Variations: : Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate features unique substitutions that may enhance its activity or specificity.
: Its distinct structure may provide advantages in overcoming resistance mechanisms that affect other quinolones.
Conclusion
This compound stands out as a compound of interest due to its robust synthetic routes, versatile reactivity, and significant applications in scientific research and medicine. Its unique structure and mechanism of action contribute to its potential as a valuable tool in various fields.
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIKBVCDQFOAS-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@@H](C3)C)F)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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